Normorphine 3-glucuronide

Description

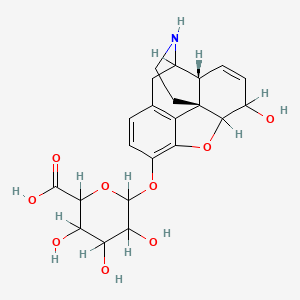

Structural Comparison Table

| Feature | This compound | Morphine | Morphine 3-glucuronide |

|---|---|---|---|

| N-substituent | H (N-demethylated) | CH₃ | CH₃ |

| C3 group | β-D-glucuronide | OH | β-D-glucuronide |

| Molecular formula | C₂₂H₂₅NO₉ | C₁₇H₁₉NO₃ | C₂₃H₂₇NO₉ |

| Polar surface area | 156 Ų | 58 Ų | 162 Ų |

Key distinctions:

- N-demethylation : Eliminates the tertiary amine, reducing opioid receptor affinity compared to morphine.

- Glucuronide position : Shared C3 conjugation with morphine 3-glucuronide but lacks the latter’s N-methyl group, altering metabolic stability.

- Electrostatic potential : The carboxylate group (-COO⁻) in this compound creates a localized negative charge absent in normorphine.

X-ray diffraction studies reveal that this compound’s glucuronide moiety occupies a spatial position analogous to morphine 3-glucuronide but with reduced steric bulk due to N-demethylation. This structural difference may explain its distinct pharmacokinetic behavior in hepatic clearance pathways.

Properties

CAS No. |

67583-64-6 |

|---|---|

Molecular Formula |

C22H25NO9 |

Molecular Weight |

447.4 g/mol |

IUPAC Name |

6-[[(4aR,12bS)-7-hydroxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H25NO9/c24-11-3-2-9-10-7-8-1-4-12(17-13(8)22(9,5-6-23-10)19(11)31-17)30-21-16(27)14(25)15(26)18(32-21)20(28)29/h1-4,9-11,14-16,18-19,21,23-27H,5-7H2,(H,28,29)/t9-,10?,11?,14?,15?,16?,18?,19?,21?,22-/m0/s1 |

InChI Key |

AZRPPLMNKUSBGC-DFMBEAGPSA-N |

SMILES |

C1CNC2CC3=C4C15C2C=CC(C5OC4=C(C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |

Isomeric SMILES |

C1CNC2CC3=C4[C@@]15[C@H]2C=CC(C5OC4=C(C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |

Canonical SMILES |

C1CNC2CC3=C4C15C2C=CC(C5OC4=C(C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |

Synonyms |

normorphine-3-glucuronide |

Origin of Product |

United States |

Scientific Research Applications

Metabolism and Pharmacokinetics

Normorphine 3-glucuronide is synthesized from normorphine through glucuronidation, a process facilitated by uridine 5′-diphospho-glucuronosyltransferases (UGTs). This pathway is crucial as it influences the pharmacokinetics of opioids. Normorphine itself can also be metabolized into various glucuronides, including normorphine 6-glucuronide, which exhibit differing pharmacological profiles compared to their parent compounds .

Behavioral Effects and Mechanisms

Research indicates that this compound exhibits excitatory effects in animal models. Unlike morphine-6-glucuronide, which has potent analgesic properties, this compound has been associated with hyperalgesia and allodynia when administered to rodents. The excitatory effects are believed to be mediated through mechanisms involving the Toll-like receptor 4 (TLR4), rather than traditional mu-opioid receptor pathways .

Key Findings:

- Excitatory Effects : this compound induces significant behavioral excitation characterized by spontaneous agitation and hyperalgesia in rodent models .

- Analgesic Comparison : In contrast to morphine-6-glucuronide, which provides analgesia, this compound does not demonstrate analgesic effects even at higher doses .

Clinical Implications

The clinical implications of this compound are particularly relevant in the context of pain management. Its presence in the metabolic pathway of morphine suggests that it could play a role in modulating the overall analgesic efficacy of morphine-based therapies. For instance, higher ratios of this compound to morphine have been correlated with reduced analgesic outcomes in cancer patients receiving morphine treatment .

Comparison with Similar Compounds

Structural and Metabolic Comparisons

Key Compounds :

Morphine-3-glucuronide (M3G)

- Metabolism : The major morphine metabolite (65% of urinary excretion in humans) .

- Pharmacology : Lacks analgesic activity; induces CNS excitation (e.g., allodynia, hyperalgesia) and contributes to morphine tolerance in rats .

- Potency : Twice as potent as NM3G in inducing convulsions (effective dose: ≥8.4 nmol in rats) .

Morphine-6-glucuronide (M6G)

- Metabolism : Constitutes ~10% of morphine metabolites; retains potent µ-opioid receptor (MOR) agonist activity .

- Pharmacology : Exhibits analgesic efficacy exceeding morphine in some models .

Hydromorphone-3-glucuronide Metabolism: Minor metabolite of hydromorphone. Pharmacology: Shares pronociceptive properties with other 3-glucuronides, as demonstrated in rodent models .

Normorphine-6-glucuronide (NM6G) Metabolism: Rarely reported; structural isomer of NM3G. Pharmacology: Limited data, but hypothesized to lack excitatory effects due to glucuronide positioning.

Pharmacological Activity and Receptor Interactions

- Mechanistic Insights: The 3-glucuronide position is associated with adverse neuroexcitatory effects, likely due to interactions with non-opioid receptors (e.g., toll-like receptor 4) or inhibition of GABAergic signaling . In contrast, 6-glucuronides (e.g., M6G) retain MOR activation due to preserved access to the receptor’s binding pocket .

Analytical Challenges

NM3G is less frequently quantified in clinical and research settings compared to M3G and M6G due to:

- Low abundance : NM3G constitutes <1% of morphine metabolites in human serum, complicating detection .

- Technical limitations : Many laboratories lack validated methods for NM3G analysis. For example, a 2015 LC-MS/MS method excluded NM3G due to the absence of reference standards .

- Chromatographic interference : NM3G co-elutes with other glucuronides in standard reversed-phase systems, requiring specialized columns or internal standards (e.g., morphine-6-β-glucuronide-d3) .

Species-Specific Differences

- Humans : M3G dominates morphine metabolism, while NM3G is negligible. This contrasts with rats, where NM3G plays a more prominent role in tolerance development .

Preparation Methods

Reaction Conditions

-

Substrate : Normorphine (1–5 mM)

-

Cofactor : UDPGA (5–10 mM)

-

Enzyme Source : Sprague-Dawley rat liver microsomes (0.5–1.0 mg/mL protein)

-

Incubation : 37°C for 60–120 minutes in phosphate buffer (pH 7.4)

This method achieves a molar yield of 75%, significantly higher than chemical synthesis approaches. The use of rat microsomes ensures regioselective glucuronidation at the 3-position, avoiding undesired conjugation at the 6-alcoholic position or nitrogen groups.

Purification and Characterization Techniques

Initial Purification

Crude NM3G is precipitated using acetonitrile to remove proteins and unreacted substrates. The precipitate is washed twice with acetonitrile, reducing impurities by over 90%.

Chromatographic Refinement

Semi-preparative HPLC with UV detection (λ = 210 nm) further purifies NM3G. A C18 reverse-phase column (250 × 10 mm, 5 μm) and a gradient of 10–40% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes yield >99% purity.

Structural Confirmation

-

Mass Spectrometry (MS) : Electrospray ionization (ESI)-MS confirms the molecular ion [M+H]⁺ at m/z 464, consistent with NM3G’s molecular weight (463 g/mol).

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR spectra verify glucuronide attachment at the 3-position, with characteristic shifts for the β-D-glucuronopyranosyl moiety (δ 5.3–3.2 ppm).

-

Enzymatic Hydrolysis : Incubation with β-glucuronidase (E. coli) releases normorphine, confirmed via HPLC retention time matching.

Analytical Validation of NM3G

High-Performance Liquid Chromatography–Tandem MS (HPLC-MS/MS)

A validated HPLC-MS/MS method quantifies NM3G in biological matrices:

Comparative Analysis with Related Glucuronides

Q & A

Q. How can researchers detect and quantify normorphine 3-glucuronide in biological matrices?

To analyze this compound in human serum or other biological samples, validated HPLC-MS/MS methods are recommended. Key steps include:

- Sample preparation : Protein precipitation using methanol with internal standards (e.g., deuterated analogs) to improve recovery and reduce matrix effects .

- Chromatography : Use a polar-embedded column (e.g., AccuCore PFP) for separation of glucuronide isomers, which often co-elute due to structural similarity .

- Detection : Optimize MS/MS transitions for this compound (e.g., precursor ion → product ion specific to glucuronide cleavage) with sensitivity thresholds validated per CLSI C62-A guidelines .

- Cross-validation : Compare with older techniques like TLC/GLC, which may lack specificity but provide historical context for metabolite identification .

Q. What synthetic methodologies are used to produce this compound for research?

this compound is synthesized via enzymatic or chemical glucuronidation :

- Chemical synthesis : Use barium hydroxide (Ba(OH)₂·8H₂O) as a catalyst under controlled pH and temperature to conjugate normorphine with glucuronic acid. Purity (>98%) is critical to avoid interference from 6-glucuronide isomers .

- Enzymatic approaches : Recombinant UDP-glucuronosyltransferases (UGTs) in vitro systems can mimic hepatic metabolism, but require optimization of cofactors (e.g., UDPGA) and enzyme kinetics .

Q. What are the primary metabolic pathways and excretion mechanisms for this compound?

- Formation : Hepatic UGT isoforms (e.g., UGT2B7) catalyze glucuronidation of normorphine, a morphine analog .

- Transport : Multidrug resistance-associated protein 2 (MRP2/ABCC2) mediates biliary excretion, while renal clearance involves organic anion transporters (OATs) .

- Detection in non-invasive samples : Exhaled breath analysis via LC-MS/MS can detect this compound in solvent rinse fractions, though sensitivity varies by matrix .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound compared to its parent compound?

- Gi-protein vs. β-arrestin signaling : Use bioluminescence resonance energy transfer (BRET) assays to quantify this compound’s efficacy at µ-opioid receptors (MOR). It acts as a weak partial agonist with low potency (EC₅₀ in micromolar range) and ~75% efficacy compared to morphine in Gi-protein activation, but minimal β-arrestin recruitment .

- Pronociceptive effects : Design in vivo models (e.g., rodent tail-flick tests) to assess sex-specific hyperalgesia, linked to 3-glucuronide metabolites’ interaction with peripheral MORs .

Q. What experimental strategies address contradictions in this compound’s reported bioactivity?

- Concentration-dependent effects : Replicate studies across physiological (nM) and supraphysiological (µM) ranges. For example, pronociceptive effects may dominate at low doses, while partial agonism emerges at higher concentrations .

- Model selection : Compare immortalized cell lines (e.g., HEK293-MOR) with primary neurons or tissue explants to account for differences in UGT/MRP2 expression and metabolite accumulation .

Q. How should researchers design studies to investigate this compound’s role in opioid tolerance or withdrawal?

- Animal models : Use morphine-dependent rats to assess this compound’s delayed withdrawal behaviors (e.g., diarrhea, tail skin temperature responses). Co-administer naloxone glucuronide conjugates as controls .

- Mechanistic focus : Quantify MOR internalization and downstream cAMP/PKA signaling to differentiate glucuronide effects from parent opioid activity .

Q. What analytical challenges arise when distinguishing this compound from isomeric or structurally similar metabolites?

- Chromatographic resolution : Optimize mobile phase pH and gradient to separate 3- and 6-glucuronide isomers, which share identical molecular weights but differ in fragmentation patterns .

- Cross-reactivity : Validate immunoassays (ELISA/RIA) with glucuronide-specific antibodies to avoid false positives from morphine or hydromorphone metabolites .

Methodological Considerations

Q. How can researchers ensure reproducibility in this compound studies?

- Standardized protocols : Follow CLSI C62-A guidelines for method validation, including intra-/inter-day precision (<15% CV), accuracy (85–115%), and stability under storage conditions .

- Reference materials : Use certified standards (e.g., >98% purity by HPLC) and document batch-specific variability in synthetic or commercial sources .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- PPE requirements : Wear gloves, protective eyewear, and lab coats to prevent dermal/ocular exposure. Use fume hoods during synthesis to avoid inhalation of glucuronide dust .

- Waste disposal : Classify waste as biological hazardous material and engage certified agencies for incineration or chemical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.